molecular formula C12H18O2 B14176187 4,7-Methano-1H-indene-2-methanol, octahydro-, formate CAS No. 64644-32-2

4,7-Methano-1H-indene-2-methanol, octahydro-, formate

Cat. No.: B14176187
CAS No.: 64644-32-2
M. Wt: 194.27 g/mol
InChI Key: IHJLODXRSVOCFK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves several steps. One common synthetic route includes the reaction of tricyclo[5.2.1.02,6]decane-4-methanol with formic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,7-Methano-1H-indene-2-methanol, octahydro-, formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4,7-Methano-1H-indene-2-methanol, octahydro-, formate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4,7-Methano-1H-indene-2-methanol, octahydro-, formate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various scientific and industrial applications.

Properties

CAS No.

64644-32-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-tricyclo[5.2.1.02,6]decanylmethyl formate

InChI

InChI=1S/C12H18O2/c13-7-14-6-8-3-11-9-1-2-10(5-9)12(11)4-8/h7-12H,1-6H2

InChI Key

IHJLODXRSVOCFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2CC(C3)COC=O

Origin of Product

United States

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